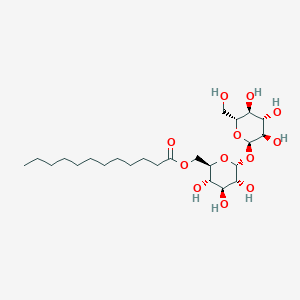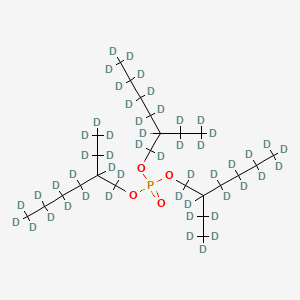
Tris(2-ethylhexyl) Phosphate-d51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-ethylhexyl) Phosphate-d51 is a labeled version of Tris(2-ethylhexyl) Phosphate, commonly used in scientific research. This compound is known for its applications as a phosphorous flame retardant and a plasticizer in various industrial processes . The molecular formula of this compound is C24D51O4P, and it has a molecular weight of 485.95 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium and to achieve high purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphate esters.
Applications De Recherche Scientifique
Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant and plasticizer in the preparation of new materials and sensors.
Biology: Employed in studies involving the interaction of phosphates with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its plasticizing properties.
Mécanisme D'action
The mechanism of action of Tris(2-ethylhexyl) Phosphate-d51 involves its interaction with molecular targets such as glucocorticoid receptors. It exhibits antagonistic activity against these receptors, which can influence various biological pathways . The compound’s flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, thereby preventing the spread of flames .
Comparaison Avec Des Composés Similaires
Tris(2-ethylhexyl) Phosphate (T884650): The non-deuterated version of Tris(2-ethylhexyl) Phosphate-d51, used for similar applications but without the isotopic labeling.
Trioctyl Phosphate: Another phosphate ester used as a plasticizer and flame retardant.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .
Propriétés
Formule moléculaire |
C24H51O4P |
|---|---|
Poids moléculaire |
485.9 g/mol |
Nom IUPAC |
tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |
Clé InChI |
GTVWRXDRKAHEAD-VTBNEXSTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
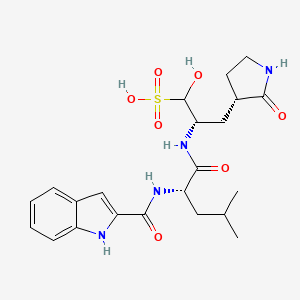
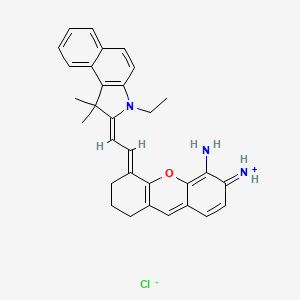
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
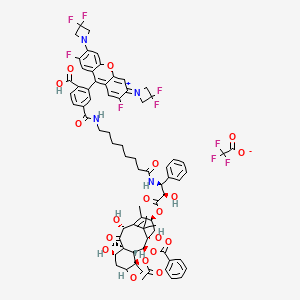

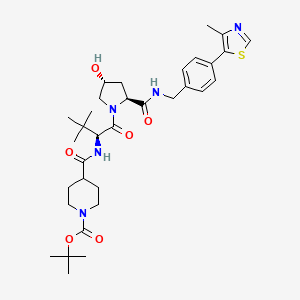


![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

